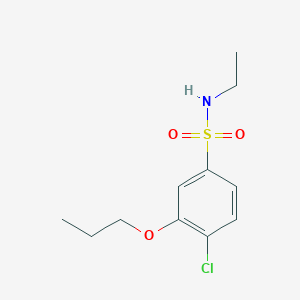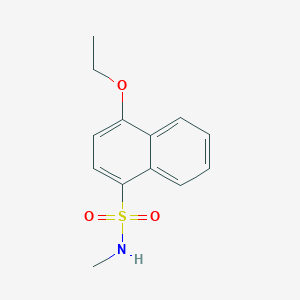
2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether is a chemical compound with the molecular formula C13H19NO3S. It is characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methoxy-dimethylphenyl moiety
Méthodes De Préparation
The synthesis of 2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 4-methoxy-2,3-dimethylbenzene. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Applications De Recherche Scientifique
2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the methoxy-dimethylphenyl moiety can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether can be compared with other sulfonylpyrrolidine derivatives, such as:
1-(4-Methoxy-2,5-dimethylphenyl)sulfonylpyrrolidine: Similar in structure but with a different substitution pattern on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(4-Cyano-2,3-dimethylphenyl)sulfonylpyrrolidine: The presence of a cyano group instead of a methoxy group can significantly alter the compound’s electronic properties and its interactions with biological targets.
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO3S/c1-10-11(2)13(7-6-12(10)17-3)18(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
Clé InChI |
LNQKGNFEXBPNNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
SMILES canonique |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)













